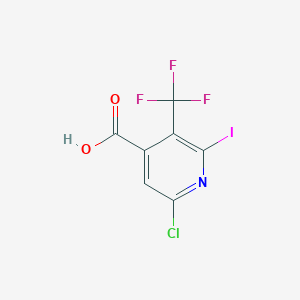
2,3-Difluoro-4-propoxyphenol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Properties of Liquid Crystals : Sun Guixiang et al. (2003) explored the synthesis and mesmorphic properties of liquid crystalline materials containing 2,3-difluorophenyl. These compounds exhibited a wide temperature range of smectic A phase and/or nematic phase with negative dielectric anisotropy and low birefringences, making them significant in the field of materials science (Sun Guixiang et al., 2003).
Fluorescent Probes Sensing pH and Metal Cations : In 2001, Tanaka et al. developed fluorescent probes using a compound structurally similar to 2,3-Difluoro-4-propoxyphenol for sensing magnesium and zinc cations. Their findings indicate the potential of such compounds in developing sensitive probes for biological and chemical applications (Tanaka et al., 2001).
Synthesis of (Hetero)arene-Fused Compounds : The research by Huamin Liang et al. (2020) on the synthesis of (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophene derivatives, using a process involving difluorocarbene, adds to the understanding of complex molecular synthesis involving difluorinated compounds (Liang et al., 2020).
Synthesis of Low-Melting Liquid Crystals : Gray et al. (1989) reported on the synthesis of liquid crystals with 2,3-difluoro substituents. These compounds are characterized as low-melting liquid crystals with wide-range Sc phases, useful for ferroelectric systems and ECB devices (Gray et al., 1989).
Oxidative Polymerization : Ikeda et al. (2000) conducted a study on the oxidative polymerization of 2,6-difluorophenol. The polymer synthesized showed potential for use in various industrial applications due to its specific properties (Ikeda et al., 2000).
Deoxyfluorination of Carboxylic Acids : Research by Xiu Wang et al. (2021) on the deoxyfluorination of carboxylic acids to acyl fluorides using a novel fluorination reagent provides insights into new methods of chemical synthesis involving difluorination (Wang et al., 2021).
Antimicrobial Evaluation of Novel Compounds : The study by Chundawat et al. (2016) on the synthesis and in vitro evaluation of novel difluoromethylated compounds for antimicrobial activities highlights the potential of difluorinated compounds in pharmaceutical research (Chundawat et al., 2016).
Propiedades
IUPAC Name |
2,3-difluoro-4-propoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-2-5-13-7-4-3-6(12)8(10)9(7)11/h3-4,12H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPZDQDZRNREGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![N-[3-(Trifluoromethyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3043564.png)